4-{3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}aniline
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Overview
Description
4-{3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}aniline is a heterocyclic compound that belongs to the class of triazolothiadiazines. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}aniline typically involves the cyclocondensation of 4-amino-5-mercapto-3-ethyl-1,2,4-triazole with an appropriate aromatic aldehyde . The reaction is usually carried out in the presence of a base such as potassium hydroxide in ethanol under reflux conditions . The resulting product is then purified by recrystallization from ethanol or other suitable solvents .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Scientific Research Applications
4-{3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}aniline has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}aniline involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, thereby inhibiting its activity and reducing the breakdown of carbohydrates into glucose . This results in lower postprandial blood glucose levels . The compound may also interact with other molecular targets, such as bacterial or viral proteins, to exert its antimicrobial or antiviral effects .
Comparison with Similar Compounds
4-{3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}aniline can be compared with other similar compounds, such as:
7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in the substituents attached to the triazole and thiadiazine rings.
1,2,4-triazole derivatives: These compounds contain the triazole ring but lack the fused thiadiazine ring.
Thiadiazine derivatives: These compounds contain the thiadiazine ring but lack the fused triazole ring.
Properties
IUPAC Name |
4-(3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-2-11-14-15-12-17(11)16-10(7-18-12)8-3-5-9(13)6-4-8/h3-6H,2,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXDMMFSEZXLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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